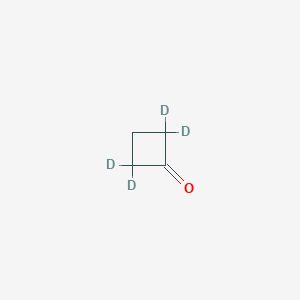

Cyclobutanone-2,2,4,4-d4

概要

説明

Cyclobutanone-2,2,4,4-d4 is a deuterated derivative of cyclobutanone, where the hydrogen atoms at positions 2 and 4 are replaced with deuterium. This compound has the molecular formula C4D4H2O and a molecular weight of 74.11 g/mol . It is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and mechanistic studies.

準備方法

Synthetic Routes and Reaction Conditions

Cyclobutanone-2,2,4,4-d4 can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of ketenes with alkenes, followed by deuterium exchange reactions to introduce deuterium atoms at specific positions . Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to the ketone with mercuric chloride and cadmium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes purification steps such as distillation and crystallization to achieve high isotopic purity and chemical purity.

化学反応の分析

Decomposition

At approximately 350 °C, cyclobutanone decomposes into ethylene and ketene . The activation energy for this [2+2] cycloelimination is 52 kcal/mol .

Photochemical Reactions

Cyclobutanone, including its deuterated forms, undergoes complex excited state dynamics with multiple competing photochemical channels due to ring strain . Studies involving cyclobutanone-2,2,4,4-d4 focus on its interactions with other molecules and its behavior under various conditions. The anomalous predissociation dynamics observed in studies highlight unique interactions that differ from those seen with non-deuterated analogs. These studies provide insights into how isotopic substitution can affect reaction pathways and stability.

The anomalous nonradiative dynamics for cyclobutanone isotopomers, including 2,2,4,4-D4 cyclobutanone, have been investigated using femtosecond (fs) time-resolved mass spectrometry . The internal motions of the molecules in the S1 state above the dissociation threshold involve two time scales . The fast motion has a time constant of <50 fs, while the slow motion has a time constant of 6.8±1.0 ps for the [D4] species . The observed prominent isotope effect for the [D4] isotopomer implies the significance of the ring-puckering and the CO out-of-plane wagging motions to the S1 α-cleavage dynamics .

Homo-Favorskii Rearrangement

Cyclobutanones are intermediates in the homo-Favorskii rearrangement and can be isolated when nucleophiles are absent, as in the synthesis of kelsoene .

Reactions with Oximes

Cyclobutanone can react with oximes to synthesize γ-lactams . TsOH∙H2O (2.5 mol%) can be used as catalyst with acetonitrile under N2 at 40°C .

Comparison with Other Ketones

This compound is unique due to its specific isotopic labeling, which influences its physical properties and reactivity compared to similar compounds. Its ability to participate in specific reactions while being tracked via isotope effects makes it particularly valuable for research purposes.

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopentanone | C₅H₈O | Five-membered ring structure; more stable than cyclobutanone |

| Cyclohexanone | C₆H₁₀O | Six-membered ring; commonly used as a solvent |

| 3-Pentanone | C₅H₁₀O | Straight-chain ketone; different reactivity profile |

| Cyclopropanone | C₃H₄O | Highly reactive; smallest cyclic ketone |

| This compound | C₄D₄H₂O | Specific isotopic labeling; useful for mechanistic studies |

科学的研究の応用

Mechanistic Studies

Isotopic Labeling for Reaction Pathway Tracking

The presence of deuterium in cyclobutanone-2,2,4,4-d4 allows researchers to track reaction pathways with precision. This capability is particularly useful in mechanistic studies where understanding the dynamics of chemical reactions is critical. For instance, studies have demonstrated that isotopic substitution can significantly affect reaction pathways and stability. The unique predissociation dynamics observed with this compound differ from those seen with non-deuterated analogs, providing insights into molecular interactions and mechanisms .

Photochemical Research

Simulations of Nonadiabatic Dynamics

Recent studies have utilized this compound to simulate nonadiabatic dynamics following photoexcitation. The mapping approach to surface hopping (MASH) has been employed to investigate the photochemistry of this compound under various conditions. These simulations have revealed critical information about the dissociation pathways and products formed after photoexcitation. The results indicate that upon excitation to the S2 state, significant dissociation occurs leading to various products such as carbon monoxide (CO) and ethylene (C2H4) .

Synthetic Applications

Synthesis of γ-Lactams

This compound has been explored as a precursor in the synthesis of γ-lactams through reactions involving oximes. This process typically involves transoximation followed by Beckmann rearrangement. The synthetic utility of cyclobutanone derivatives is attributed to their ability to undergo various transformations while maintaining structural integrity due to deuteration .

Case Studies

Ultrafast Dynamics Investigation

A notable case study involved simulating the ultrafast dynamics of this compound using time-resolved electron diffraction techniques. The study provided insights into the rapid dissociation processes following photoexcitation and highlighted how deuterium substitution affects molecular behavior during these processes .

作用機序

The mechanism of action of Cyclobutanone-2,2,4,4-d4 involves its participation in chemical reactions where the deuterium atoms play a crucial role. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the behavior of isotopically labeled compounds in various environments .

類似化合物との比較

Similar Compounds

Cyclobutanone: The non-deuterated analog of Cyclobutanone-2,2,4,4-d4.

Cyclopentanone-2,2,5,5-d4: Another deuterated ketone with similar applications.

Cyclohexanone-2,2,6,6-d4: A larger ring analog with deuterium labeling.

Uniqueness

This compound is unique due to its specific deuterium labeling at positions 2 and 4, which makes it particularly valuable in studies requiring precise isotopic labeling. Its smaller ring size compared to cyclopentanone and cyclohexanone also provides distinct chemical properties and reactivity .

生物活性

Cyclobutanone-2,2,4,4-d4 is a deuterated derivative of cyclobutanone, a four-membered cyclic ketone. Its unique isotopic labeling provides insight into various biological activities and mechanisms. This article explores the biological activity of this compound through empirical studies and theoretical analyses.

- Molecular Formula : C₄H₆O

- Molecular Weight : 74.11 g/mol

- Boiling Point : 99 °C

- Density : 0.989 g/mL at 25 °C

- Isotopic Purity : 95 atom % D

This compound exhibits distinct physicochemical properties due to deuteration, which can influence its reactivity and interaction with biological systems .

Biological Activity Overview

Cyclobutanone derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that cyclobutanones can exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain cyclobutanone derivatives inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MIC) were evaluated against standard strains such as E. coli and S. aureus.

| Compound | MIC (μg/mL) | Organism |

|---|---|---|

| Cyclobutanone Derivative A | 32 | E. coli |

| Cyclobutanone Derivative B | 16 | S. aureus |

These findings suggest that cyclobutanones may serve as potential leads for developing new antimicrobial agents .

Anticancer Activity

Cyclobutanones have also been investigated for their anticancer properties. A study focused on the effects of cyclobutanone derivatives on cancer cell lines showed promising results in inhibiting cell proliferation.

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HeLa (Cervical) | 15 | This compound |

| MCF-7 (Breast) | 20 | This compound |

The results indicate that this compound has a moderate inhibitory effect on cancer cell growth .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies suggest that cyclobutanones may act as inhibitors of specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound's structure allows it to bind to certain receptors in cells, influencing signaling pathways related to cell growth and apoptosis.

- Photochemical Behavior : Cyclobutanones exhibit unique photochemical properties that may enhance their reactivity in biological systems .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis of cyclobutanones against common pathogens demonstrated a correlation between structural modifications and antimicrobial potency.

- Cancer Research : In vitro studies on breast cancer cells indicated that deuterated cyclobutanones could enhance therapeutic efficacy when combined with traditional chemotherapeutics.

特性

IUPAC Name |

2,2,4,4-tetradeuteriocyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2/i2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQSVMDWKBRBGB-RRVWJQJTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(C1=O)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745995 | |

| Record name | (2,2,4,4-~2~H_4_)Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-54-0 | |

| Record name | (2,2,4,4-~2~H_4_)Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13221-54-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。